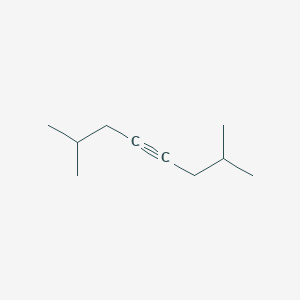

4-Octyne, 2,7-dimethyl

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56956-29-7 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

2,7-dimethyloct-4-yne |

InChI |

InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h9-10H,7-8H2,1-4H3 |

InChI Key |

KCLRHUYFDJVIFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC#CCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Octyne, 2,7 Dimethyl

Carbon-Carbon Bond Formation via Acetylene (B1199291) Alkylation Protocols

The most prevalent and straightforward method for synthesizing 4-octyne, 2,7-dimethyl is through the alkylation of acetylene. This method builds the carbon skeleton of the target molecule by sequentially adding two isobutyl groups to the acetylene core. This process is a powerful tool in organic synthesis as it allows for the construction of more complex molecules from simple starting materials. lumenlearning.comyoutube.com

Sequential Deprotonation and Alkylation Strategies Employing Acetylide Anions

The synthesis commences with the deprotonation of acetylene. rsc.org Acetylene is a weak acid, but its terminal protons can be removed by a very strong base to form an acetylide anion. masterorganicchemistry.comopenochem.org This acetylide anion is a potent nucleophile and can react with an appropriate alkyl halide in a nucleophilic substitution reaction to form a new carbon-carbon bond. rsc.orgucalgary.ca

First Deprotonation: Acetylene is treated with a strong base, typically sodium amide in liquid ammonia (B1221849), to generate the sodium acetylide.

First Alkylation: The resulting acetylide anion is then reacted with one equivalent of isobutyl bromide. The nucleophilic acetylide attacks the electrophilic carbon of isobutyl bromide, displacing the bromide ion and forming 3-methyl-1-butyne.

Second Deprotonation: The newly formed terminal alkyne, 3-methyl-1-butyne, still possesses an acidic proton on the other acetylenic carbon. This proton is then removed by another equivalent of a strong base to form a new acetylide anion.

Second Alkylation: This new acetylide anion is subsequently reacted with a second equivalent of isobutyl bromide to yield the final product, this compound.

This sequential approach allows for the controlled, stepwise construction of the target molecule. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the acetylide ion performs a backside attack on the primary alkyl halide. openochem.orgmasterorganicchemistry.com

Critical Reagent Systems for Chain Elongation (e.g., Sodium Amide and Alkyl Halides)

The success of the acetylene alkylation strategy hinges on the careful selection of reagents.

Base: A very strong base is required to deprotonate acetylene and the intermediate terminal alkyne. Sodium amide (NaNH₂) is a commonly used base for this purpose, often in liquid ammonia as a solvent. rsc.orgucalgary.ca The pKa of ammonia (around 38) is significantly higher than that of acetylene (around 25), ensuring that the deprotonation equilibrium lies far to the right, favoring the formation of the acetylide anion.

Alkyl Halide: The choice of the alkyl halide is crucial to ensure a successful substitution reaction and avoid competing side reactions. For the synthesis of this compound, isobutyl bromide is the appropriate alkyl halide. Isobutyl bromide is a primary alkyl halide, which is ideal for SN2 reactions with strong, basic nucleophiles like acetylide anions. masterorganicchemistry.commasterorganicchemistry.com Using secondary or tertiary alkyl halides would lead predominantly to elimination (E2) reactions, as the sterically hindered and strongly basic acetylide would act as a base rather than a nucleophile, resulting in the formation of alkenes instead of the desired alkyne. lumenlearning.com The halide itself also plays a role, with bromides and iodides being better leaving groups than chlorides, thus facilitating the SN2 reaction. masterorganicchemistry.com

Alternative Synthetic Approaches to the 2,7-dimethyl-4-octyne Framework

While acetylene alkylation is the most common route, alternative methods can also be envisioned for the construction of the 2,7-dimethyl-4-octyne framework, particularly those involving organometallic reagents.

Utilizing Organometallic Reagents in Alkyne Construction (e.g., Grignard Reagents and Dihalides)

Organometallic reagents, such as Grignard reagents, offer a versatile alternative for forming carbon-carbon bonds. A plausible, though less common, approach for synthesizing this compound could involve the following strategies:

Reaction of an Alkynyl Grignard Reagent with an Alkyl Halide: In this approach, acetylene can first be converted to a mono-Grignard reagent (ethynylmagnesium bromide) by reaction with a suitable Grignard reagent like ethylmagnesium bromide. This alkynyl Grignard reagent can then be reacted with isobutyl bromide. The process would then be repeated on the other side of the alkyne.

Coupling of an Alkyl Grignard Reagent with a Dihaloalkyne: A conceptually different approach would involve the reaction of isobutylmagnesium bromide with a dihaloacetylene, such as dichloroacetylene (B1204652) or dibromoacetylene. In this scenario, the Grignard reagent would act as the nucleophile, displacing the halide ions from the acetylene core. However, the handling of highly reactive and potentially unstable dihaloacetylenes presents significant practical challenges.

A general procedure for the formation of a Grignard reagent involves reacting an alkyl bromide, such as 1-bromo-2-methylpropane (B43306) (isobutyl bromide), with magnesium metal in an ethereal solvent like dry ether under an inert atmosphere. prepchem.com

Regioselective Assembly of Branched Alkynes

The synthesis of a branched alkyne like this compound from unsymmetrical starting materials would require careful control of regioselectivity. In the context of the primary acetylene alkylation method, this is not a concern due to the symmetrical nature of both the starting acetylene and the final product.

However, in hypothetical alternative syntheses, regioselectivity would be a key consideration. For instance, if one were to construct the molecule from two different fragments, the reaction conditions would need to be chosen to ensure that the desired constitutional isomer is the major product. This can often be achieved by exploiting the differing steric and electronic properties of the reacting species.

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

To maximize the yield and purity of this compound, several reaction parameters in the acetylene alkylation protocol can be optimized:

Temperature: The deprotonation of acetylene with sodium amide in liquid ammonia is a highly exothermic reaction. Therefore, maintaining a low temperature (typically the boiling point of liquid ammonia, -33 °C) is crucial to control the reaction rate and prevent unwanted side reactions.

Solvent: Liquid ammonia is an excellent solvent for this reaction as it is a good solvent for sodium amide and acetylides, and its low boiling point facilitates temperature control. Anhydrous conditions are essential as any water present would protonate the acetylide anion, quenching the reaction.

Order of Addition: It is generally preferable to add the alkyl halide to the solution of the acetylide anion. This ensures that the concentration of the alkyl halide is kept low throughout the reaction, which can help to minimize potential side reactions.

Stoichiometry: Using a slight excess of the alkylating agent can help to ensure complete conversion of the acetylide. However, a large excess should be avoided to prevent purification difficulties.

Work-up: After the reaction is complete, a careful work-up procedure is necessary to isolate the product. This typically involves quenching any unreacted sodium amide with a proton source (e.g., ammonium (B1175870) chloride) followed by extraction of the organic product into a suitable solvent.

By carefully controlling these parameters, the synthesis of this compound can be carried out efficiently and in high yield.

| Parameter | Recommended Condition | Rationale |

| Base | Sodium Amide (NaNH₂) | Strong base to effectively deprotonate the weakly acidic acetylene. |

| Solvent | Liquid Ammonia (NH₃) | Good solvent for reagents and facilitates low-temperature reaction. |

| Alkyl Halide | Isobutyl Bromide (Primary Halide) | Favors SN2 reaction and minimizes E2 elimination. |

| Temperature | -33 °C (Boiling point of NH₃) | Controls exothermicity and reduces side reactions. |

| Order of Addition | Alkyl halide added to acetylide solution | Maintains a low concentration of the electrophile. |

Advanced Chemical Transformations and Reactivity of 4 Octyne, 2,7 Dimethyl

Hydration Reactions of the Triple Bond

The addition of water across the carbon-carbon triple bond of 4-octyne, 2,7-dimethyl, is a classic transformation that converts the alkyne functionality into a carbonyl group. This reaction is typically catalyzed by a strong acid, often in the presence of a mercuric salt.

Acid-Catalyzed Hydration to Ketone Products (e.g., Formation of 2,7-dimethyl-4-octanone)

The hydration of this compound, in the presence of aqueous sulfuric acid (H₂SO₄) and a mercury(II) sulfate (B86663) (HgSO₄) catalyst leads to the formation of a ketone. The reaction proceeds by the addition of a water molecule across the triple bond. The initial product of this addition is an enol (a molecule with a hydroxyl group attached to a double-bonded carbon), specifically 2,7-dimethyl-4-octen-4-ol. However, enols are generally unstable and rapidly isomerize to their more stable keto tautomers. In this case, the enol intermediate tautomerizes to yield the final product, 2,7-dimethyl-4-octanone.

The mercury(II) salt acts as a Lewis acid catalyst, activating the alkyne towards nucleophilic attack by water, which is necessary because alkynes are less reactive than alkenes towards hydration under acidic conditions alone.

Reaction Scheme:

Reactant: this compound

Reagents: H₂O, H₂SO₄, HgSO₄

Intermediate: 2,7-dimethyl-4-octen-4-ol (enol)

Product: 2,7-dimethyl-4-octanone (ketone)

Analysis of Regioselectivity and Tautomerization Processes

Regioselectivity: Regioselectivity refers to the preferential addition of a reagent to a specific direction on an unsymmetrical substrate. For the hydration of terminal or unsymmetrical internal alkynes, the reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond. However, this compound is a symmetrical internal alkyne. Both sp-hybridized carbons (C-4 and C-5) are equally substituted. Therefore, the initial addition of the hydroxyl group to either C-4 or C-5 results in the formation of the exact same enol intermediate. Consequently, only a single ketone product, 2,7-dimethyl-4-octanone, is formed, and the issue of regioselectivity does not lead to a mixture of products in this specific case.

Tautomerization: Keto-enol tautomerism is a rapid equilibrium process between two constitutional isomers, the keto form (a carbonyl compound) and the enol form (an alcohol adjacent to a double bond). This equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C).

The acid-catalyzed tautomerization of the 2,7-dimethyl-4-octen-4-ol intermediate involves two main steps:

Protonation of the enol's double bond by the acid catalyst (H₃O⁺) at the C-5 position. This forms a resonance-stabilized carbocation with the positive charge delocalized between the C-4 carbon and the oxygen atom.

Deprotonation of the hydroxyl group by a water molecule. This regenerates the acid catalyst and yields the final ketone product, 2,7-dimethyl-4-octanone.

This rapid and essentially irreversible conversion from the enol to the ketone drives the hydration reaction to completion.

Halogenation and Hydrohalogenation Reactivity

Alkynes, including this compound, undergo electrophilic addition reactions with halogens (halogenation) and hydrogen halides (hydrohalogenation). The presence of two π-bonds allows for the addition of either one or two equivalents of the reagent.

Halogenation: The reaction of this compound with one equivalent of a halogen, such as bromine (Br₂) or chlorine (Cl₂), results in the addition of two halogen atoms across the triple bond. The mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion. This backside attack leads to anti-addition, meaning the two halogen atoms add to opposite faces of the forming double bond. For this compound, this stereospecific addition yields the (E)-dihaloalkene.

Reaction with 1 Equivalent of Br₂: Forms (E)-4,5-dibromo-2,7-dimethyl-4-octene.

Reaction with 2 Equivalents of Br₂: If an excess (two or more equivalents) of the halogen is used, the initially formed dihaloalkene can undergo a second addition reaction. This results in a tetrahaloalkane, specifically 4,4,5,5-tetrabromo-2,7-dimethyl-octane.

Hydrohalogenation: The addition of hydrogen halides (HBr, HCl) to this compound also proceeds via an electrophilic addition mechanism.

Reaction with 1 Equivalent of HBr: The addition of one equivalent of HBr to the symmetrical alkyne does not present a regiochemical preference (Markovnikov's rule is not a factor as both carbons are equally substituted). The reaction proceeds through a vinyl cation intermediate. The addition can occur in two ways, leading to a mixture of stereoisomers: (E)-4-bromo-2,7-dimethyl-4-octene and (Z)-4-bromo-2,7-dimethyl-4-octene.

Reaction with 2 Equivalents of HBr: When two or more equivalents of a hydrogen halide are used, a second addition occurs across the double bond of the intermediate vinyl halide. This second addition follows Markovnikov's rule, where the hydrogen adds to the carbon that already has a hydrogen, and the halogen adds to the carbon bearing the first halogen. This leads to the formation of a geminal dihalide (where both halogens are on the same carbon). For this compound, this results in the formation of 4,4-dibromo-2,7-dimethyl-octane and 5,5-dibromo-2,7-dimethyl-octane as a mixture of products.

The reactivity of this compound in these addition reactions is summarized in the table below.

Interactive Data Table: Halogenation and Hydrohalogenation of this compound

| Reagent (Equivalents) | Product(s) | Key Mechanistic Feature |

|---|---|---|

| Br₂ (1 eq.) | (E)-4,5-dibromo-2,7-dimethyl-4-octene | Anti-addition |

| Br₂ (2 eq.) | 4,4,5,5-tetrabromo-2,7-dimethyl-octane | Two successive additions |

| HBr (1 eq.) | Mixture of (E)- and (Z)-4-bromo-2,7-dimethyl-4-octene | Vinyl cation intermediate |

| HBr (2 eq.) | Mixture of 4,4-dibromo-2,7-dimethyl-octane and 5,5-dibromo-2,7-dimethyl-octane | Geminal dihalide formation |

Electrophilic Addition of Halogens (e.g., Bromination)

The addition of halogens like bromine (Br₂) to internal alkynes such as this compound, can proceed in one or two stages depending on the stoichiometry of the reactants. libretexts.org With one equivalent of bromine, a dihaloalkene is formed. libretexts.org The reaction typically proceeds through a cyclic bromonium ion intermediate. libretexts.orglibretexts.org This intermediate leads to the anti-addition of the bromine atoms, resulting predominantly in the formation of a trans-dihaloalkene. libretexts.orgmasterorganicchemistry.com

The reaction mechanism involves the polarization of the bromine molecule as it approaches the electron-rich alkyne. libretexts.orglibretexts.org The pi electrons of the triple bond attack one bromine atom, displacing a bromide ion and forming the bridged bromonium ion. libretexts.orglumenlearning.com The subsequent nucleophilic attack by the bromide ion occurs from the opposite face of the ion, leading to the observed anti-stereochemistry. unizin.org

If an excess of the halogen is used, the initially formed dihaloalkene can undergo a second addition reaction, yielding a tetrahaloalkane. libretexts.org

Table 1: Products of Bromination of this compound

| Reactant | Reagent | Product | Stereochemistry |

|---|---|---|---|

| This compound | 1 eq. Br₂ | (E)-4,5-Dibromo-2,7-dimethyl-4-octene | trans |

| This compound | 2 eq. Br₂ | 4,4,5,5-Tetrabromo-2,7-dimethyl-octane | Not applicable |

Addition of Hydrogen Halides (e.g., Hydrobromination with HBr)

The addition of hydrogen halides (HX) to symmetrical internal alkynes like this compound, proceeds via an electrophilic addition mechanism. libretexts.orglibretexts.org The reaction can be controlled to add one or two equivalents of HX. The addition of one equivalent of HBr to this compound would yield a mixture of (E)- and (Z)-4-bromo-2,7-dimethyl-4-octene.

The mechanism involves the protonation of the alkyne by HBr to form a vinyl carbocation intermediate. libretexts.orglibretexts.org The bromide ion then attacks the carbocation to form the haloalkene. lumenlearning.com In the case of symmetrical internal alkynes, the initial protonation can occur at either of the sp-hybridized carbons with equal probability.

With an excess of HBr, the initially formed haloalkene can react further. The second addition also follows Markovnikov's rule, where the proton adds to the carbon atom that already bears a hydrogen atom, and the bromide ion adds to the carbon atom bonded to the first bromine. This results in the formation of a geminal dihalide. libretexts.orglibretexts.org

It is important to note that the presence of peroxides can lead to the anti-Markovnikov addition of HBr via a free radical mechanism, though this is primarily relevant for terminal alkynes. libretexts.orglibretexts.org

Characterization of Reaction Intermediates and Product Stereochemistry

The stereochemical outcome of electrophilic additions to alkynes is a key area of study. In the halogenation of alkynes, the formation of a bridged halonium ion intermediate is widely accepted to explain the observed anti-addition. masterorganicchemistry.comunizin.org This cyclic intermediate shields one face of the molecule, forcing the subsequent nucleophilic attack by the halide ion to occur from the opposite side. unizin.org This results in the predominant formation of the trans or (E)-isomer of the dihaloalkene. libretexts.org

For the addition of hydrogen halides, the reaction proceeds through a vinyl carbocation intermediate. masterorganicchemistry.com Unlike the bridged halonium ion, this intermediate is typically planar, allowing for nucleophilic attack from either face. This can lead to a mixture of syn and anti addition products, resulting in both (Z)- and (E)-isomers of the haloalkene. masterorganicchemistry.com However, experimental evidence sometimes suggests a preference for anti-addition. youtube.com Some studies propose a termolecular mechanism to account for the observed stereoselectivity, bypassing the formation of a discrete vinyl carbocation. youtube.com

Oxidative Cleavage Studies

Oxidative cleavage of the carbon-carbon triple bond in alkynes is a powerful tool for structural elucidation and synthetic chemistry. jove.com This process breaks the alkyne into smaller carboxylic acid fragments. openochem.org

Ozonolysis Procedures and Subsequent Product Analysis

Ozonolysis is a common method for the oxidative cleavage of alkynes. libretexts.org When an internal alkyne like this compound is treated with ozone (O₃) followed by a workup with water, the triple bond is cleaved, and two carboxylic acids are formed. chadsprep.comwikipedia.org

The reaction is believed to proceed through a cyclic molozonide intermediate, which rearranges to a more stable ozonide. wikipedia.orgiitk.ac.in Subsequent hydrolysis of the ozonide yields the carboxylic acid products. jove.com For a symmetrical internal alkyne like this compound, ozonolysis results in two equivalents of the same carboxylic acid. chadsprep.com In this case, the product would be isovaleric acid (3-methylbutanoic acid).

Reaction Scheme for Ozonolysis:

Step 1: Reaction with Ozone (O₃)

Step 2: Hydrolysis (H₂O)

Table 2: Ozonolysis of this compound

| Reactant | Reagents | Product |

|---|

Exploration of Alternative Oxidative Degradation Methods

Besides ozonolysis, other strong oxidizing agents can cleave the triple bond of alkynes. Potassium permanganate (B83412) (KMnO₄) in a hot, basic solution is a classic reagent for this transformation. jove.comlibretexts.org Similar to ozonolysis, the reaction with KMnO₄ cleaves the internal alkyne to produce two molecules of the corresponding carboxylic acid. chemistrysteps.com The reaction proceeds through an intermediate α-diketone which is further oxidized. jove.comjove.com

Another effective method involves the use of ruthenium tetroxide (RuO₄). organic-chemistry.org Ruthenium tetroxide, often generated in situ from a ruthenium salt like RuCl₃ and a co-oxidant such as sodium periodate (NaIO₄) or Oxone, is a very powerful oxidizing agent. organic-chemistry.orgchem-station.com It can efficiently cleave alkynes to carboxylic acids under mild conditions. organic-chemistry.orgorganic-chemistry.org This method is particularly useful due to its high efficiency and applicability to a wide range of alkynes. organic-chemistry.org The proposed mechanism may involve the formation of α-diketones and anhydrides as intermediates. organic-chemistry.org

Hydrogenolysis Investigations of Related Alkyne Diols

While this compound is an alkyne, related alkyne diols can undergo hydrogenolysis. Hydrogenolysis is a reaction in which a chemical bond is broken by the addition of hydrogen. In the context of alkyne diols, this typically refers to the reduction of the alkyne and potential cleavage of other bonds.

Catalytic hydrogenation is a common method for the reduction of alkynes. Using a standard metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni) with excess hydrogen gas (H₂), an alkyne can be fully reduced to an alkane. openochem.orgucalgary.ca The reaction proceeds stepwise, first forming an alkene intermediate which is then further reduced to the alkane. openochem.org For this compound, complete hydrogenation would yield 2,7-dimethyloctane.

It is possible to stop the reduction at the alkene stage by using a "poisoned" or deactivated catalyst, such as Lindlar's catalyst. openochem.orglibretexts.org This catalyst allows for the syn-addition of hydrogen, producing a cis or (Z)-alkene. openochem.org Another method for partial reduction is the dissolving metal reduction (e.g., sodium in liquid ammonia), which results in the anti-addition of hydrogen to form a trans or (E)-alkene. libretexts.orgyoutube.com

Table 3: Hydrogenation Products of this compound

| Reactant | Reagents | Product | Stereochemistry |

|---|---|---|---|

| This compound | H₂, Pt/Pd/Ni | 2,7-Dimethyloctane | Not applicable |

| This compound | H₂, Lindlar's catalyst | (Z)-2,7-Dimethyl-4-octene | cis |

| This compound | Na, NH₃ (l) | (E)-2,7-Dimethyl-4-octene | trans |

Catalytic Hydrogenolysis of 2,7-dimethyl-4-octyne-2,6-diol and its Isomers

The catalytic hydrogenolysis of acetylenic diols is a valuable synthetic route for the production of a variety of saturated and unsaturated diols, as well as other valuable chemical intermediates. In the case of 2,7-dimethyl-4-octyne-2,6-diol, the reaction can proceed through several pathways, including partial hydrogenation to the corresponding alkenediol, complete hydrogenation to the alkanediol, or hydrogenolysis of the carbon-hydroxyl (C-OH) bonds.

Research into the catalytic hydrogenation of similar alkynediols, such as 2-butyne-1,4-diol, has shown that high selectivity for the corresponding alkene-1,4-diol can be achieved using specific catalyst systems. For instance, bio-palladium catalysts have demonstrated high selectivity in the hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol. researchgate.net One study highlighted a maximum selectivity of 98% towards 2-butene-1,4-diol at 75% conversion of 2-butyne-1,4-diol using a Pd/A. oxidans catalyst in a 5% isopropyl alcohol in water solvent system. researchgate.net Another bio-catalyst, Pd/R. capsulatas, showed a maximum selectivity of 100% at a conversion of 62.6%. researchgate.net

For example, in the hydrogenolysis of 5-hydroxymethylfurfural (HMF), a compound also containing hydroxyl and unsaturated functionalities, different products can be obtained by tuning the reaction conditions. Ruthenium on carbon (Ru/C) has been shown to be an effective catalyst for the selective hydrogenation of the furan ring without significant hydrogenolysis of the hydroxyl group at lower temperatures, while at higher temperatures and pressures, hydrogenolysis becomes more prominent. nih.gov

The following interactive table summarizes typical conditions and outcomes for the hydrogenation of a related alkynediol, which can serve as a predictive model for the behavior of 2,7-dimethyl-4-octyne-2,6-diol.

Interactive Data Table: Catalytic Hydrogenation of 2-Butyne-1,4-diol

| Catalyst | Solvent | Temperature (°C) | H2 Pressure (bar) | Conversion (%) | Selectivity to 2-Butene-1,4-diol (%) |

|---|---|---|---|---|---|

| Pd/A. oxidans | 5% Isopropanol/Water | Ambient | 1 | 75 | 98 |

| Pd/R. capsulatas | 5% Isopropanol/Water | Ambient | 1 | 62.6 | 100 |

| Pd/C | Water | 50 | 30 | >95 | 93 (to BHMF from HMF) |

| Ru/C | Water | 60 | 30 | >95 | 92 (to BHMF from HMF) |

Note: Data for Pd/C and Ru/C are from the hydrogenation of HMF to BHMF (2,5-bis(hydroxymethyl)furan) and are included for comparative purposes of C=C vs. C=O hydrogenation selectivity. nih.gov

Influence of Hydroxyl Group Position on Hydrogenolysis Efficiency and Selectivity

Studies on other polyols have demonstrated that the selectivity of C-O bond hydrogenolysis can be tuned. For instance, in the hydrogenolysis of erythritol and glycerol over Platinum-Tungsten/SBA-15 catalysts, the cleavage of primary versus secondary C-O bonds can be controlled to yield terminal diols. mdpi.com This selectivity is attributed to a synergistic effect between the platinum nanoparticles and tungsten-oxide species, where the tungsten activates and coordinates the polyol via the primary hydroxyl group. mdpi.com

In the case of 2,7-dimethyl-4-octyne-2,6-diol, the hydroxyl groups are in a homopropargylic-like position (two carbons away from the alkyne). This positioning might lead to different reactivity compared to propargylic alcohols. The interaction of these hydroxyl groups with the catalyst surface can influence the adsorption of the molecule and the subsequent reaction pathway. For example, the formation of stable five-membered ring intermediates with the catalyst via two vicinal hydroxyl groups can render these hydroxyl groups inert to cleavage, while adjacent free hydroxyl groups are dehydroxylated. rsc.org

The steric bulk of the 2,7-dimethyl substituents would also play a crucial role. This hindrance could affect how the molecule orients itself on the catalyst surface, potentially favoring certain reaction pathways over others. The interplay between the electronic effects of the hydroxyl groups and the steric effects of the alkyl groups will ultimately determine the efficiency and selectivity of the hydrogenolysis process.

Mechanistic Insights into Alkyne Reactivity with Bulky Substituents

The presence of bulky substituents on an alkyne has a profound impact on its reactivity, primarily due to steric hindrance. This steric crowding can influence the rate of reaction, the stereoselectivity of addition reactions, and the accessibility of the triple bond to the catalyst surface.

In catalytic hydrogenation, the alkyne molecule must adsorb onto the surface of the metal catalyst. Bulky substituents can hinder this adsorption, potentially requiring more forcing reaction conditions (higher temperature or pressure) to achieve a reasonable reaction rate. Furthermore, the stereochemical outcome of hydrogenation is often a syn-addition of hydrogen atoms across the triple bond, leading to a cis-alkene when using a poisoned catalyst like Lindlar's catalyst. The bulky groups in this compound would be expected to strongly favor this syn-addition, as the molecule would preferentially adsorb on the less hindered face of the alkyne.

In reactions other than hydrogenation, such as hydrohalogenation, the presence of bulky groups can also influence the reaction mechanism. While the addition of HX to alkynes is often depicted as proceeding through a vinyl cation intermediate, alternative termolecular mechanisms have been proposed, especially for sterically hindered alkynes. rsc.org The steric bulk can disfavor the formation of a planar vinyl cation, making a concerted or near-concerted pathway more favorable.

Ultimately, the bulky isopropyl groups in this compound serve as significant stereodirecting groups, influencing the approach of reagents and the geometry of transition states, thereby controlling the product distribution in a variety of chemical transformations.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of 4-Octyne, 2,7-dimethyl. By analyzing the chemical environment of each proton and carbon atom, a detailed picture of the molecule's connectivity can be constructed.

Proton NMR (¹H NMR) Analysis of Alkyl and Alkyne Proton Environments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. Due to the molecule's symmetry, with two identical isopropyl groups and two identical methylene groups adjacent to the alkyne, the spectrum will be relatively simple.

Methyl Protons (-CH₃): The twelve protons of the four methyl groups are equivalent due to the molecule's symmetry. They are expected to appear as a doublet in the upfield region of the spectrum, typically around δ 0.9-1.0 ppm . The splitting into a doublet is due to coupling with the adjacent methine proton.

Methine Protons (-CH): The two methine protons of the isopropyl groups are also equivalent. Their signal is predicted to be a multiplet (specifically a septet) around δ 1.6-1.8 ppm . This complex splitting pattern arises from coupling to the six protons of the adjacent methyl groups and the two protons of the neighboring methylene group.

Methylene Protons (-CH₂-): The four protons of the two methylene groups adjacent to the alkyne are equivalent. These protons are expected to appear as a triplet around δ 2.1-2.3 ppm . The triplet pattern is a result of coupling with the two protons of the adjacent methylene group across the alkyne moiety, a phenomenon known as long-range coupling, though in this symmetrical molecule, it is the coupling to the adjacent methine proton that would dominate, likely resulting in a triplet.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Methyl (-CH₃) | 0.9 - 1.0 | Doublet | 12H |

| Methine (-CH) | 1.6 - 1.8 | Multiplet (Septet) | 2H |

Carbon-13 NMR (¹³C NMR) for Definitive Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a definitive map of the carbon framework of this compound. Due to the molecule's symmetry, only four distinct carbon signals are expected.

Methyl Carbons (-CH₃): The four equivalent methyl carbons will produce a single signal in the upfield region, predicted to be around δ 22-24 ppm .

Methine Carbons (-CH): The two equivalent methine carbons are expected to resonate at approximately δ 28-30 ppm .

Methylene Carbons (-CH₂-): The two equivalent methylene carbons adjacent to the alkyne will appear further downfield, around δ 40-42 ppm .

Alkyne Carbons (-C≡C-): The two equivalent sp-hybridized carbons of the alkyne bond are predicted to have a chemical shift in the range of δ 80-82 ppm .

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (-CH₃) | 22 - 24 |

| Methine (-CH) | 28 - 30 |

| Methylene (-CH₂-) | 40 - 42 |

Application of 2D NMR Techniques for Connectivity and Stereochemical Assignments

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected correlations include:

A cross-peak between the methyl proton signal (doublet) and the methine proton signal (multiplet), confirming the isopropyl group structure.

A cross-peak between the methine proton signal and the methylene proton signal, establishing the connectivity between the isopropyl group and the methylene group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The expected correlations are:

The methyl proton signal (δ 0.9-1.0 ppm) will correlate with the methyl carbon signal (δ 22-24 ppm).

The methine proton signal (δ 1.6-1.8 ppm) will correlate with the methine carbon signal (δ 28-30 ppm).

The methylene proton signal (δ 2.1-2.3 ppm) will correlate with the methylene carbon signal (δ 40-42 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Important HMBC correlations would include:

Correlations from the methyl protons to the methine carbon.

Correlations from the methine protons to the methyl and methylene carbons.

A key correlation from the methylene protons to the alkyne carbons, definitively placing the methylene group adjacent to the triple bond.

Utilization of NMR for Distinguishing this compound from Structural Analogs

NMR spectroscopy is a powerful tool for differentiating this compound from its structural isomers. For instance, an isomer like 2,2-dimethyl-3-octyne would exhibit a significantly different NMR spectrum.

¹H NMR of 2,2-dimethyl-3-octyne: Would show a singlet for the nine protons of the three equivalent methyl groups of the tert-butyl group, and the absence of a methine proton signal. The methylene and methyl protons of the propyl group attached to the other side of the alkyne would show distinct signals with different multiplicities (a triplet and a sextet, respectively).

¹³C NMR of 2,2-dimethyl-3-octyne: Would display more than four carbon signals due to the lack of symmetry. The tert-butyl group would have a quaternary carbon signal and a methyl carbon signal. The propyl group would contribute three distinct carbon signals, and the alkyne carbons would also be non-equivalent.

This clear difference in the number of signals, their chemical shifts, and their splitting patterns allows for the unambiguous identification of this compound.

Mass Spectrometry for Molecular Identity Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers further structural clues.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is critical for confirming the molecular formula of this compound.

Molecular Formula: C₁₀H₁₈

Monoisotopic Mass: 138.14085 g/mol

HRMS can measure the mass of the molecular ion with high precision, allowing for the confident determination of the elemental composition and distinguishing it from other compounds with the same nominal mass.

Electron Ionization Fragmentation Patterns for Structural Insights

Electron ionization mass spectrometry (EI-MS) is a powerful tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon electron impact. While a publicly available experimental mass spectrum for this compound- is not readily found, a plausible fragmentation pathway can be predicted based on the principles of mass spectrometry and the known behavior of analogous alkynes.

The molecular ion ([M]•+) of this compound- would have a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 138.25 g/mol . Upon ionization, the molecule is likely to undergo fragmentation at various points along its carbon skeleton. The presence of the triple bond and the branched isopropyl groups at either end of the molecule will influence the fragmentation process.

Key fragmentation pathways are expected to involve the cleavage of C-C bonds, particularly those alpha to the triple bond and at the branched positions, due to the relative stability of the resulting carbocations. The loss of neutral fragments such as alkyl radicals is a common fragmentation mechanism.

Predicted Electron Ionization Fragmentation of this compound-

| m/z | Proposed Fragment Ion | Neutral Loss | Significance |

| 123 | [C9H15]+ | CH3• | Loss of a methyl radical from one of the isopropyl groups. |

| 95 | [C7H11]+ | C3H7• | Cleavage of an isopropyl group. |

| 81 | [C6H9]+ | C4H9• | Cleavage of a butyl group. |

| 67 | [C5H7]+ | C5H11• | Further fragmentation leading to a smaller, stable carbocation. |

| 55 | [C4H7]+ | C6H13• | A common fragment in the mass spectra of many aliphatic compounds. |

| 43 | [C3H7]+ | C7H11• | Isopropyl cation, likely a prominent peak due to its stability. |

| 41 | [C3H5]+ | C7H13• | Allyl cation, another stable and common fragment. |

This table represents predicted fragmentation patterns and has not been confirmed by experimental data.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for the separation and quantitative analysis of organic compounds. For a volatile and non-polar compound like this compound-, gas chromatography is the method of choice.

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds in a mixture. creative-proteomics.com In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase, a liquid or polymer on an inert solid support, and the mobile phase, an inert gas. creative-proteomics.com

For the quantitative analysis and separation of this compound-, a non-polar capillary column, such as one coated with squalane or a dimethylpolysiloxane stationary phase, would be suitable. The choice of a non-polar stationary phase is based on the "like dissolves like" principle, where a non-polar analyte will have a stronger interaction and thus better separation on a non-polar stationary phase. chemsrc.com

The retention time of this compound- in a GC system is influenced by several factors, including the column temperature, the flow rate of the carrier gas, and the chemical nature of the stationary phase. By carefully controlling these parameters, it is possible to achieve excellent separation of this compound from other components in a mixture, allowing for accurate purity assessment and monitoring of its formation or consumption during a chemical reaction.

The Kovats retention index (I) is a standardized method for reporting retention times in gas chromatography, which helps in the identification of compounds by comparing their retention behavior to that of n-alkanes. youtube.com The index is calculated by logarithmically interpolating the retention time of the analyte between the retention times of two n-alkanes that elute before and after it.

The National Institute of Standards and Technology (NIST) has reported a Kovats retention index for this compound-. nist.gov

Kovats Retention Index for this compound-

| Stationary Phase | Temperature (°C) | Kovats Index (I) |

| Squalane | 80 | 930 |

This Kovats index provides a valuable piece of data for the identification of this compound- in a complex mixture when analyzed on a non-polar squalane column. By comparing the experimentally determined retention index of an unknown peak to this reference value, a tentative identification can be made. It is important to note that the retention index can vary with the stationary phase and temperature, so comparisons should be made under identical or very similar conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Presence and Reaction Progress Monitoring

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is a powerful tool for identifying functional groups. nih.gov

For this compound-, the most characteristic feature in its vibrational spectra would be the C≡C triple bond stretching vibration. As an internal alkyne, the C≡C stretching absorption in the IR spectrum is expected to be in the range of 2100-2260 cm⁻¹. nist.gov However, because this compound- is a symmetrically substituted alkyne, the change in dipole moment during the C≡C stretching vibration is very small, which would result in a very weak or even absent absorption band in the IR spectrum. pherobase.com

In contrast, the C≡C stretching vibration is expected to be strong in the Raman spectrum. This is because the polarizability of the C≡C bond changes significantly during the stretching vibration, making it a Raman-active mode. This complementarity between IR and Raman spectroscopy is particularly useful for the characterization of symmetrical molecules.

Other expected vibrational modes for this compound- include the C-H stretching vibrations of the methyl and methylene groups, which would appear in the region of 2850-3000 cm⁻¹, and C-H bending vibrations at lower frequencies.

Predicted Vibrational Frequencies for this compound-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch (sp³ C-H) | 2850-3000 | Strong | Medium |

| C≡C Stretch | 2100-2260 | Very Weak to Inactive | Strong |

| C-H Bend (CH₃, CH₂) | 1350-1470 | Medium | Medium |

This table represents predicted vibrational frequencies based on typical ranges for similar compounds.

The distinct C≡C stretching frequency can be utilized to monitor the progress of reactions involving this compound-. For instance, in a reaction where the triple bond is consumed, the disappearance of the characteristic C≡C stretching band in the Raman or IR spectrum would indicate the completion of the reaction.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine stable molecular geometries and describe the distribution and energy of electrons within the molecule, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the conformational energies and interconversion pathways of molecules. nih.gov For 4-Octyne, 2,7-dimethyl-, the key degrees of freedom determining its conformational preferences are the rotations around the single bonds between C2-C3 and C6-C7.

The bulky isopropyl groups at either end of the C8 chain introduce significant steric interactions. DFT calculations on analogous sterically hindered molecules show that conformations minimizing these steric clashes are energetically favored. nih.govresearchgate.net Torsional scans, where the energy of the molecule is calculated as a function of the dihedral angle of a specific bond, can map the potential energy surface. For this compound-, the lowest energy conformers would be those where the methyl groups of the terminal isopropyl units are staggered relative to each other, minimizing gauche and eclipsed interactions. youtube.com The energy difference between various stable conformers (e.g., anti vs. gauche arrangements) is typically on the order of a few kcal/mol, with DFT methods like B3LYP providing reliable estimates of these energy barriers. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. schrodinger.com A smaller gap generally suggests higher reactivity.

For an internal alkyne like this compound-, the HOMO and LUMO are primarily composed of the π and π* orbitals of the carbon-carbon triple bond, respectively. The electron-donating nature of the alkyl substituents increases the electron density in the π system, thereby raising the energy of the HOMO. This makes the molecule a better nucleophile compared to unsubstituted acetylene (B1199291). The HOMO-LUMO gap can be quantitatively calculated using DFT, and this value is instrumental in predicting how the molecule will interact with other reagents in chemical reactions. youtube.comyoutube.com

Table 1: Representative Frontier Orbital Energies of Simple Alkynes

Note: These are illustrative values for comparison, calculated at a representative DFT level. Actual values may vary with the computational method and basis set.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Acetylene | -11.40 | 1.50 | 12.90 |

| 2-Butyne | -10.25 | 1.85 | 12.10 |

| 4-Octyne | -9.98 | 1.95 | 11.93 |

| This compound- (Expected) | -9.85 | 2.05 | 11.90 |

Steric and Electronic Effects of Alkyl Substituents on Alkyne Reactivity

The reactivity of the alkyne triple bond is significantly modulated by the electronic and steric properties of its substituents. In this compound-, the branched isopropyl groups at the 2- and 7-positions exert a profound influence.

The term "steric hindrance" refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. The bulky dimethyl groups (forming isopropyl units) in this compound- create a sterically congested environment around the alkyne core. This steric bulk directly impacts the activation energy of reactions. For a reaction to occur, reagents must approach the triple bond. The presence of these large alkyl groups creates a repulsive interaction, raising the energy of the transition state and thus increasing the activation energy, which typically leads to a slower reaction rate compared to a linear, unhindered alkyne like 4-octyne. acs.orgmdpi.com

Table 2: Illustrative Effect of Steric Hindrance on Relative Activation Energies

Note: Values are hypothetical and for illustrative purposes to show the trend of increasing activation energy with steric bulk for a generic electrophilic addition reaction.

| Alkyne | Substituent Bulk | Relative Activation Energy (kcal/mol) |

|---|---|---|

| 2-Butyne | Low (Methyl) | 1.0 (Reference) |

| 4-Octyne | Medium (Propyl) | 1.3 |

| 2,2,5,5-Tetramethyl-3-hexyne | High (tert-Butyl) | 2.5 |

| This compound- | High (Isopropyl) | 2.1 |

Alkyl groups are known to be weakly electron-donating through an inductive effect. In this compound-, the four methyl groups contribute to an increase in the electron density of the alkyne's π-system. This enhanced electron density makes the alkyne more nucleophilic, meaning it is more readily attacked by electrophiles. researchgate.net

Conversely, the increased electron density decreases the alkyne's electrophilicity, making it less susceptible to attack by nucleophiles. nih.gov Computational chemistry allows for the calculation of various reactivity indices, such as the global electrophilicity index (ω), which can quantify these effects. nih.gov For this compound-, it is predicted that its nucleophilicity would be higher than that of a simple internal alkyne like 2-butyne, while its electrophilicity would be lower. This modulation of electronic properties is crucial for predicting its behavior in polar reactions. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating detailed reaction mechanisms. By mapping the potential energy surface for a given reaction, chemists can identify intermediates, transition states, and determine the most likely reaction pathway.

For reactions involving this compound-, such as electrophilic addition of HBr or Br₂, DFT calculations can be used to model the entire reaction coordinate. libretexts.orgresearchgate.net The mechanism would likely proceed through a high-energy intermediate, such as a vinyl cation or a bridged bromonium ion. Computational modeling would reveal how the steric bulk of the isopropyl groups hinders the approach of the electrophile and subsequent nucleophilic attack. chemistrysteps.com The calculated energies of the transition states would provide a theoretical basis for the observed reaction rates and regioselectivity. For instance, the model would likely show a higher activation barrier for the addition to this compound- compared to a less sterically hindered alkyne, confirming the impact of the molecular structure on its reactivity. researchgate.net These theoretical studies provide a molecular-level understanding that complements experimental observations.

Transition State Analysis of Key Chemical Transformations

Computational analysis of transition states is a cornerstone of understanding reaction mechanisms, offering a glimpse into the fleeting, high-energy structures that govern the rate and pathway of a chemical transformation. For 2,7-dimethyl-4-octyne, such analyses are crucial for elucidating the energetic profiles of reactions such as hydrogenation, halogenation, and hydrohalogenation.

While specific, detailed transition state analyses for 2,7-dimethyl-4-octyne are not extensively documented in publicly available literature, we can infer the general characteristics of its transition states based on studies of similar symmetrical internal alkynes. For instance, in catalytic hydrogenation, the transition state would involve the interaction of the alkyne with the catalyst surface and hydrogen atoms. The energy and geometry of this transition state would determine the stereochemical outcome of the reaction, i.e., whether syn or anti addition of hydrogen occurs.

Similarly, for an electrophilic addition like bromination, computational models would predict a transition state involving a bromonium ion intermediate. The symmetrical nature of 2,7-dimethyl-4-octyne simplifies the initial electrophilic attack, as both sp-hybridized carbons are electronically and sterically equivalent. The subsequent nucleophilic attack by the bromide ion would then proceed through a second transition state to yield the final di-bromo adduct.

A hypothetical data table summarizing key computational parameters for a generic electrophilic addition to a symmetrical alkyne is presented below. These values are illustrative and would require specific density functional theory (DFT) or other high-level computational studies for 2,7-dimethyl-4-octyne to be accurately determined.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |

|---|---|---|---|

| Hypothetical Bromination | DFT (B3LYP/6-31G) | 15-25 | C-Br: 2.2-2.4, Br-Br: 2.5-2.7 |

| Hypothetical Hydroboration | DFT (B3LYP/6-31G) | 10-20 | C-B: 1.8-2.0, C-H: 1.3-1.5 |

Prediction of Regioselectivity and Stereoselectivity in Addition Reactions

The concepts of regioselectivity and stereoselectivity are central to understanding the outcomes of addition reactions. For a symmetrical alkyne like 2,7-dimethyl-4-octyne, regioselectivity is not a factor in reactions with symmetrical reagents (e.g., H₂, Br₂) as the two potential sites of attack are identical. However, in reactions with unsymmetrical reagents (e.g., H-X, H₂O), the electronic and steric environment created by the flanking isopropyl groups would, in principle, be identical on both sides of the triple bond, leading to a single constitutional isomer.

Stereoselectivity, on the other hand, remains a critical aspect of the addition reactions of 2,7-dimethyl-4-octyne. Computational studies can predict whether a reaction will favor syn-addition (both new groups adding to the same side of the developing double bond) or anti-addition (groups adding to opposite sides).

For example, catalytic hydrogenation of alkynes on a solid catalyst surface typically proceeds via syn-addition. Computational models would show the alkyne adsorbing onto the catalyst surface, followed by the concerted or stepwise addition of two hydrogen atoms from the same side. Conversely, the halogenation of alkynes often proceeds through an anti-addition pathway, involving a cyclic halonium ion intermediate.

The predicted stereoselectivity for various addition reactions to a symmetrical internal alkyne is summarized in the interactive data table below.

| Reaction Type | Typical Reagents | Predicted Regioselectivity | Predicted Stereoselectivity |

|---|---|---|---|

| Catalytic Hydrogenation | H₂/Pd, Pt, or Ni | Not Applicable | Syn-addition |

| Halogenation | Br₂, Cl₂ | Not Applicable | Anti-addition |

| Hydrohalogenation | HBr, HCl | Not Applicable (for a symmetrical alkyne) | Mixture of Syn and Anti, often Anti-predominant |

| Hydroboration-Oxidation | 1. BH₃, 2. H₂O₂, NaOH | Not Applicable (for a symmetrical alkyne) | Syn-addition of H and B |

Theoretical investigations into the electronic structure of the transition states can rationalize these predictions. For instance, the stability of different conformations of the transition state, influenced by steric hindrance from the bulky isopropyl groups and electronic interactions, can be calculated to determine the favored stereochemical pathway.

Synthetic Utility and Application As a Building Block in Complex Molecular Synthesis

Role of 4-Octyne, 2,7-dimethyl in the Construction of Advanced Organic Scaffolds

The rigid, linear geometry of the alkyne unit within this compound provides a well-defined 10-carbon scaffold that can be integrated into larger, more complex molecular architectures. The presence of bulky isobutyl groups at the 2- and 7-positions introduces significant steric hindrance around the triple bond. This steric crowding is not a limitation but rather a synthetic tool that can be exploited to influence the regioselectivity and stereoselectivity of addition reactions across the alkyne.

In the construction of advanced organic scaffolds, this compound is particularly valuable in reactions where steric factors dictate the outcome. For instance, in cycloaddition reactions, the isobutyl groups can direct the approach of a diene or dipole to a specific face or orientation, leading to a preferred isomer. rawdatalibrary.net The symmetrical nature of the molecule simplifies product mixtures in reactions where an unsymmetrical internal alkyne might yield multiple regioisomers. This makes it an ideal substrate for building molecules with defined symmetry elements or for investigating the steric limits of new synthetic methodologies.

Derivatization Pathways to Synthetically Versatile Intermediates

The carbon-carbon triple bond of this compound is a versatile functional group that can be transformed into a variety of other functionalities, yielding key synthetic intermediates. These transformations provide access to stereodefined alkenes, ketones, and polyfunctionalized derivatives, which can be further elaborated into more complex target molecules.

The partial reduction of the alkyne provides a reliable route to stereodefined alkenes. The synthesis of the cis or (Z)-alkene is achieved with high stereoselectivity through catalytic hydrogenation using a poisoned catalyst, which prevents over-reduction to the corresponding alkane. This reaction is a cornerstone of alkyne chemistry, allowing for the specific installation of a Z-configured double bond.

A common method employs Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) under a hydrogen atmosphere. The catalyst's surface deactivation ensures that the hydrogenation halts at the alkene stage. The syn-addition of hydrogen across the alkyne on the catalyst surface results exclusively in the cis-alkene.

| Reagent/Catalyst | Solvent | Conditions | Product | Stereoselectivity |

| H₂, Lindlar's Catalyst | Hexane or Ethanol | Room Temperature, 1 atm H₂ | cis-2,7-dimethyl-4-octene | >95% cis |

| H₂, P-2 Nickel (Ni₂B) | Ethanol | Room Temperature, 1 atm H₂ | cis-2,7-dimethyl-4-octene | High cis selectivity |

This table presents typical conditions for the stereoselective reduction of internal alkynes.

The conversion of this compound to a ketone is readily accomplished through the hydration of the triple bond. Because the alkyne is symmetrical, hydration yields a single ketone product, 2,7-dimethyl-4-octanone, avoiding the formation of regioisomers that would result from the hydration of an unsymmetrical internal alkyne. nih.gov

The most common method for this transformation is acid-catalyzed hydration, which typically utilizes aqueous sulfuric acid in the presence of a mercuric sulfate (B86663) catalyst. The reaction proceeds via the formation of an enol intermediate, which rapidly tautomerizes to the more stable keto form.

| Reagent | Solvent | Reaction Type | Product |

| H₂SO₄, H₂O, HgSO₄ | Water/THF | Oxymercuration (hydration) | 2,7-dimethyl-4-octanone |

This table outlines the standard conditions for the hydration of a symmetrical internal alkyne.

The carbon skeleton of this compound can be further functionalized to introduce multiple hydroxyl groups, leading to the synthesis of valuable diol intermediates. A powerful strategy involves a two-step sequence starting with the stereoselective reduction of the alkyne to cis-2,7-dimethyl-4-octene, as described previously.

The resulting cis-alkene can then undergo syn-dihydroxylation to produce a vicinal diol. This transformation can be achieved using reagents such as osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. The syn-addition of the two hydroxyl groups to the cis-alkene results in the formation of the meso-diol, meso-2,7-dimethyl-octane-4,5-diol.

| Step | Reagents | Intermediate/Product | Stereochemistry |

| 1. Reduction | H₂, Lindlar's Catalyst | cis-2,7-dimethyl-4-octene | Z-alkene |

| 2. Dihydroxylation | 1. OsO₄, NMO2. NaHSO₃/H₂O | meso-2,7-dimethyl-octane-4,5-diol | syn-addition |

This table details a two-step synthetic sequence for converting the alkyne into a stereodefined diol.

Strategies for Incorporating Branched Alkyne Moieties into Diverse Molecular Architectures

Incorporating the 2,7-dimethyloct-4-yne moiety into larger molecules requires strategies that can accommodate its nature as a sterically hindered internal alkyne. Notably, many of the most powerful C-C bond-forming reactions involving alkynes, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, are predicated on the presence of a terminal alkyne with an acidic C-H proton. wikipedia.orglibretexts.orgnih.gov As an internal alkyne, this compound is unreactive under these conditions.

Therefore, alternative strategies must be employed:

Cycloaddition Reactions: The alkyne can serve as a potent dienophile or dipolarophile in thermally or photochemically induced cycloaddition reactions. In a [4+2] cycloaddition (Diels-Alder reaction), it can react with a diene to form a substituted cyclohexadiene derivative. The significant steric bulk of the isobutyl groups would heavily influence the facial selectivity of the diene's approach, making the reaction highly stereoselective. Similarly, in [3+2] cycloadditions with dipoles like azides or nitrones, the steric hindrance would control the regioselectivity of the resulting five-membered heterocycle. acs.org

Metal-Catalyzed Reactions: While not suitable for traditional cross-coupling, internal alkynes can participate in a range of other transition-metal-catalyzed reactions. This includes Pauson-Khand reactions with alkenes and carbon monoxide to form cyclopentenones, or transition-metal-catalyzed [2+2+2] cycloadditions with other unsaturated partners to construct substituted benzene (B151609) rings. The steric profile of this compound would be a critical factor in the feasibility and outcome of these transformations.

Functionalization of Adjacent Positions: The propargylic positions (C-3 and C-6) of this compound can be functionalized, for example, through deprotonation with a strong base followed by reaction with an electrophile. This allows for the construction of more complex structures, such as the previously mentioned 2,7-dimethyl-4-octyne-3,6-diol, which can then be used as a building block in further synthetic steps.

By leveraging these alternative reaction pathways, the unique structural and steric properties of the this compound unit can be strategically integrated into a wide variety of complex molecular architectures.

Future Perspectives and Emerging Research Areas

Development of Novel Catalytic Systems for Chemoselective and Stereoselective Alkyne Functionalization

The selective functionalization of alkynes is a cornerstone of modern organic synthesis. For a symmetrically substituted internal alkyne like 4-Octyne, 2,7-dimethyl, the primary challenge lies in achieving high stereoselectivity (controlling the spatial arrangement of atoms) and, in reactions with other functional groups, chemoselectivity (reacting at one site over another). masterorganicchemistry.com

Recent research has demonstrated the use of a photoredox/nickel dual-catalytic system for the cis-carboniodination of alkynes. In a study focused on the synthesis of Z-alkenyl iodides from acetylene (B1199291), this compound was successfully used as a substrate. acs.orgacs.org This reaction yielded vinyl iodide products, showcasing a method for stereoselective functionalization. acs.org The system, employing an iridium photosensitizer and a nickel catalyst, achieves high Z-selectivity, representing an atom-economical approach to valuable vinyl iodide building blocks. acs.org

Future research is expected to expand upon such dual catalytic systems. The development of catalysts that can differentiate between the two carbons of the alkyne bond in unsymmetrical analogues, or that can facilitate enantioselective additions, remains a significant goal. Key areas of investigation include:

Ligand Development: Designing novel ligands for transition metals (e.g., nickel, palladium, rhodium) to fine-tune the electronic and steric environment of the catalytic center, thereby enhancing stereocontrol.

Photocatalysis: Exploring new organic and inorganic photosensitizers to access different reactive intermediates under mild conditions, potentially enabling new types of alkyne functionalization.

Multi-catalyst Systems: Combining different types of catalysts (e.g., metal, organo-, and bio-catalysts) in one-pot reactions to perform cascade sequences that build molecular complexity efficiently.

A summary of a representative catalytic system for alkyne functionalization is presented below.

| Parameter | Condition | Role/Observation | Reference |

| Catalyst System | Photoredox/Nickel Dual Catalysis | Enables stereoselective cis-carboniodination of the alkyne. | acs.org |

| Photosensitizer | Ir(ppy)2(dtbbpy)PF6 | Absorbs light to initiate the catalytic cycle. | acs.org |

| Nickel Source | NiI2 | The active catalyst for C-I bond formation. | acs.org |

| Substrate | This compound | Reacts to form vinyl iodide products. | acs.org |

| Selectivity | High Z-selectivity | The reaction predominantly forms the Z-isomer of the product. | acs.org |

Exploration of this compound in Sustainable Chemical Processes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The application of these principles to reactions involving this compound is an emerging area of research.

One key aspect of sustainable chemistry is maximizing atom economy, which means incorporating the maximum number of atoms from the reactants into the final product. The aforementioned photoredox/nickel-catalyzed synthesis of vinyl iodides from alkynes is an example of a reaction with perfect atom economy, as it involves the direct insertion of acetylene into a C-I bond. acs.orgacs.org Applying similar principles to this compound, where the entire alkyne molecule is incorporated into the product without byproducts, is a primary goal.

Future research in this area will likely focus on:

Renewable Feedstocks: Investigating synthetic routes to this compound and its reaction partners from biomass or other renewable sources. text2fa.ir

Green Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids. researchgate.net

Energy Efficiency: Developing catalytic processes that operate at lower temperatures and pressures, potentially using alternative energy sources like light (photochemistry) or electricity (electrochemistry) to drive reactions. vapourtec.com

| Green Chemistry Principle | Application in Alkyne Chemistry | Potential Benefit |

| Atom Economy | Designing addition reactions where all reactant atoms are incorporated into the product. | Reduces waste generation. |

| Use of Safer Solvents | Replacing hazardous organic solvents with water, supercritical CO2, or bioderived solvents. text2fa.ir | Minimizes environmental impact and improves process safety. |

| Catalysis | Employing highly efficient and recyclable catalysts to increase reaction rates and reduce energy consumption. | Lowers energy costs and reduces waste from stoichiometric reagents. |

| Design for Energy Efficiency | Utilizing methods like photochemistry to run reactions at ambient temperature. umontreal.ca | Reduces reliance on fossil fuels for heating and cooling. |

Integration of this compound Synthesis and Reactivity in Flow Chemistry Systems

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages for chemical synthesis. researchgate.net These benefits include superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and straightforward scalability. umontreal.caillinois.edu

The integration of reactions involving this compound into flow systems is a promising research direction. For instance, highly exothermic or fast reactions that are difficult to control in a batch flask can be managed safely in a microreactor due to the high surface-area-to-volume ratio, which allows for efficient heat dissipation. researchgate.net Furthermore, photochemical reactions, such as the dual catalytic system mentioned previously, are particularly well-suited for flow chemistry. The consistent and controlled irradiation of the reaction mixture as it passes through transparent tubing can lead to higher yields and better reproducibility compared to batch processes. vapourtec.com

Future developments are expected in the following areas:

Automation and Optimization: Combining flow reactors with automated systems and real-time analytical tools to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) and identify optimal parameters.

Hazardous Reagent Handling: Using flow chemistry to safely handle hazardous or unstable reagents that might be required for the functionalization of this compound. The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. vapourtec.com

| Feature of Flow Chemistry | Advantage for Reactions of this compound | Reference |

| Enhanced Heat Transfer | Allows for precise temperature control, enabling safe execution of highly exothermic reactions and rapid heating/cooling. | researchgate.netillinois.edu |

| Superior Mixing | Ensures efficient mixing of reagents and catalysts, leading to improved reaction rates and yields. | researchgate.net |

| Increased Safety | Small reactor volumes minimize the risk associated with hazardous reagents or potentially explosive intermediates. | vapourtec.com |

| Scalability | Production can be increased by running the system for a longer duration ("scaling out") rather than using larger, potentially unsafe reactors. | illinois.edu |

| Photochemistry Suitability | Consistent light penetration through narrow tubing provides uniform irradiation, improving the efficiency and reproducibility of photochemical reactions. | vapourtec.comumontreal.ca |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Octyne, 2,7-dimethyl, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via alkyne coupling reactions, such as the Cadiot-Chodkiewicz or Sonogashira coupling, using di-isobutylacetylene precursors. Purification requires fractional distillation under inert conditions (argon/nitrogen) due to its volatility, followed by GC-MS analysis to verify purity (≥98%). Column chromatography with silica gel (hexane:ethyl acetate, 9:1) can resolve byproducts .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm methyl group positions (δ ~1.2 ppm for CH, δ ~2.1 ppm for sp-hybridized carbons).

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 138 for molecular ion) for identification .

- IR : Alkyne C≡C stretch (~2100–2260 cm) and methyl C-H bends (~1375 cm) .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Methodological Answer : The compound is air-sensitive due to alkyne reactivity. Store under argon at ≤4°C. Avoid prolonged exposure to light or temperatures >40°C, as isomerization to conjugated diynes may occur. Stability in polar solvents (e.g., DMSO) is limited; use non-polar solvents (hexane, toluene) for long-term storage .

Advanced Research Questions

Q. How do steric effects from methyl groups influence reaction mechanisms in cross-coupling reactions?

- Methodological Answer : The 2,7-dimethyl groups create steric hindrance, slowing oxidative addition in palladium-catalyzed reactions. Kinetic studies (e.g., Eyring plots) reveal higher activation energies (~15–20 kJ/mol) compared to unsubstituted octynes. Computational modeling (DFT/B3LYP) can map steric contours and predict regioselectivity in reactions with bulky ligands .

Q. What computational models are validated for predicting physicochemical properties of this compound?

- Methodological Answer : Semiempirical topological indices (e.g., Randić index) correlate with retention times in GC (R = 0.92). Molecular dynamics simulations (AMBER force fields) predict logP values (experimental: ~3.1) and solubility parameters (δ ~16.5 MPa) .

Q. How can this compound be applied in photodynamic therapy (PDT) or material science?

- Methodological Answer : As a hydrophobic scaffold, it enhances photosensitizer loading in nanoparticles (e.g., porphyrin aggregates). In vitro assays (MTT, DCFH-DA for ROS detection) show cytotoxicity in HeLa cells under blue light (IC ~25 μM). Compatibility with polymer matrices (e.g., PLGA) for sustained release is under study .

Q. How to resolve contradictions in reported spectral data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.